![molecular formula C11H14FN5O2 B159522 [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol CAS No. 132722-91-9](/img/structure/B159522.png)
[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol: is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the purine base, the introduction of the 2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl moiety, and the methylation at the 2-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the purine ring or the sugar moiety.
Reduction: Reduction reactions may target the purine ring or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the purine ring and the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various nucleoside analogs with potential therapeutic applications.
Biology: In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It is used to investigate the mechanisms of viral replication and the inhibition of viral enzymes.
Medicine: In medicine, [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol is explored for its antiviral and anticancer properties. It has shown promise in the treatment of certain viral infections and cancers by inhibiting the replication of viral DNA and interfering with cancer cell proliferation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure and properties make it a valuable candidate for drug design and development.
Wirkmechanismus
The mechanism of action of [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and other enzymes involved in nucleic acid replication, thereby preventing the replication of viral genomes. In cancer cells, it interferes with DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 9H-Purin-6-amine, 9-(2,3-dideoxy-beta-D-threo-pentofuranosyl)-2-methyl-
- 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2-methyl-
Comparison: Compared to its analogs, [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol exhibits unique properties due to the presence of the 2-fluoro group and the specific configuration of the sugar moiety. These structural differences can lead to variations in biological activity, stability, and pharmacokinetics, making it a distinct and valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
132722-91-9 |
|---|---|
Molekularformel |
C11H14FN5O2 |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
[(2S,4S,5R)-5-(6-amino-2-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c1-5-15-9(13)8-10(16-5)17(4-14-8)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,15,16)/t6-,7-,11+/m0/s1 |
InChI-Schlüssel |
VLWUFDZACUOMPE-OKTBNZSVSA-N |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |
Isomerische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)N |
Kanonische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |
| 132722-91-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


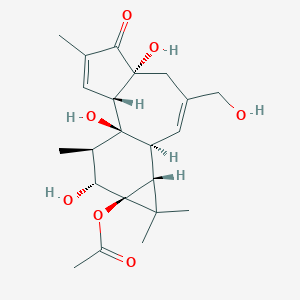

![2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B159444.png)
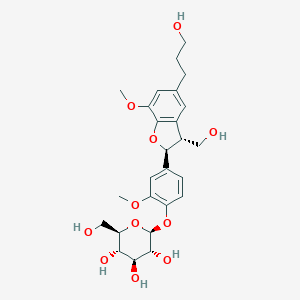

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)


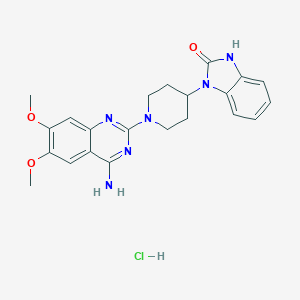
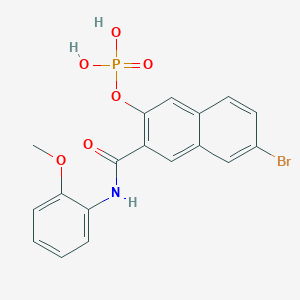
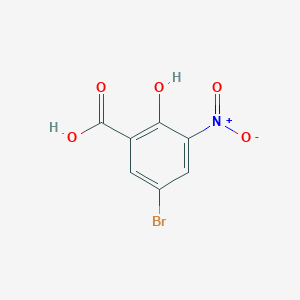

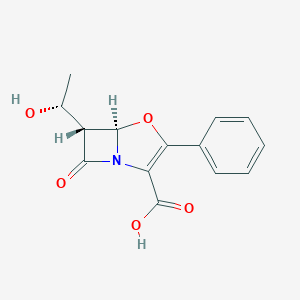
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
